molecular formula C25H26N2O6S B3655216 ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3655216
M. Wt: 482.5 g/mol
InChI Key: IJPVWIHLSQQLHD-UHFFFAOYSA-N
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Description

Ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a structurally complex organic compound featuring a benzoate ester core substituted with a glycyl-derived sulfonamide moiety. Key structural elements include:

  • Ethyl benzoate backbone: The ester group at position 2 of the benzene ring provides hydrophobicity and influences metabolic stability.
  • Glycyl bridge: The glycyl (glycine-derived) linker connects the sulfonamide and benzoate groups, enabling conformational flexibility.
  • Sulfonamide substituents: A 2-methoxyphenyl group and a 4-methylphenylsulfonyl group are attached to the glycyl nitrogen. The methoxy group enhances electron-donating properties, while the sulfonyl group contributes to polar interactions and hydrogen bonding.

Properties

IUPAC Name

ethyl 2-[[2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-4-33-25(29)20-9-5-6-10-21(20)26-24(28)17-27(22-11-7-8-12-23(22)32-3)34(30,31)19-15-13-18(2)14-16-19/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVWIHLSQQLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycylamino Intermediate: This step involves the reaction of glycine with 2-methoxyphenylamine under appropriate conditions to form the N-(2-methoxyphenyl)glycine.

    Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group, forming N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    Esterification: Finally, the carboxylic acid group of the intermediate is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate with structurally related compounds, highlighting key differences in substituents, functional groups, and reported properties:

Compound Name Molecular Formula Substituents/Modifications Unique Properties/Applications Reference
Target Compound C24H25N2O6S Ethyl benzoate, 2-methoxyphenyl, 4-methylphenylsulfonyl Potential enzyme inhibition due to sulfonamide and glycyl moieties -
Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate C24H24N2O6S Methyl benzoate, 4-methoxyphenylsulfonyl, phenyl (instead of 2-methoxyphenyl) Exhibits distinct reactivity in nucleophilic substitutions due to electron-rich 4-methoxy group
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C19H21ClN2O5S Methyl ester, 5-chloro-2-methoxyphenyl Anti-inflammatory activity noted; chloro substituent enhances electrophilicity
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate C17H16FN2O5S 2-fluorophenylsulfonyl, acetyl linker (vs. glycyl) Fluorine atom increases electronegativity, altering binding affinity in biological targets
Methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate C23H20ClFN2O6S 4-chloro and 4-fluorophenyl groups Dual halogen substituents enhance steric bulk and influence pharmacokinetics

Key Structural and Functional Differences

Ester Group Variations

  • Ethyl vs.
  • Substituent Positioning : The 2-methoxy group in the target compound vs. 4-methoxy in alters electronic effects. The ortho-substitution may sterically hinder interactions compared to para-substituted analogs .

Sulfonamide and Linker Modifications

  • Glycyl vs. Acetyl Linkers : The glycyl bridge in the target compound allows for hydrogen bonding, whereas acetyl linkers (e.g., ) restrict conformational flexibility, impacting target selectivity .
  • Halogen Effects : Chloro () and fluoro () substituents enhance electrophilicity and alter binding kinetics. For example, the 5-chloro group in ’s compound is associated with anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

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